2-(2-Methylquinolin-4-yl)acetic acid
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Overview
Description
2-(2-Methylquinolin-4-yl)acetic acid is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)acetic acid typically involves the reaction of substituted 2-methylquinoline-4-thiols with chloroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2-(2-Methylquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions . This dual action makes it a valuable compound in corrosion inhibition studies.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative used in various chemical syntheses.
4-Hydroxy-2-methylquinolin-3-yl)acetic acid: Another quinoline derivative with similar biological activities.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities and are structurally related to 2-(2-Methylquinolin-4-yl)acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-6-9(7-12(14)15)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
XHIBKFBNXAVCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)O |
Origin of Product |
United States |
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